molecular formula C14H13NO5S2 B2938005 Methyl 4-{[(2-thienylsulfonyl)acetyl]amino}benzoate CAS No. 1021079-31-1

Methyl 4-{[(2-thienylsulfonyl)acetyl]amino}benzoate

Cat. No. B2938005
CAS RN: 1021079-31-1
M. Wt: 339.38
InChI Key: XITSIJHXDDCGTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-{[(2-thienylsulfonyl)acetyl]amino}benzoate” is a chemical compound offered by various suppliers such as Benchchem. It has a CAS number of 1021079-31-1 .


Molecular Structure Analysis

The molecular formula of “Methyl 4-{[(2-thienylsulfonyl)acetyl]amino}benzoate” is C12H11NO4S2 . It has an average mass of 297.350 Da and a monoisotopic mass of 297.012939 Da .

Scientific Research Applications

Synthesis and Medicinal Chemistry

Research focusing on the synthesis and characterization of related compounds highlights the ongoing interest in developing molecules with specific biological activities. For instance, the study by Elliott et al. (1975) on the synthesis of N-10-methyl-4-thiofolic acid and related compounds aimed at inhibiting tetrahydrofolate's cofactor forms suggests the potential utility of similar synthetic efforts in creating inhibitors for specific biological pathways (Elliott et al., 1975). Although this study doesn't directly involve Methyl 4-{[(2-thienylsulfonyl)acetyl]amino}benzoate, it exemplifies how analogous compounds can serve as leads in drug discovery and development.

Chemical Process Optimization

The optimization of chemical processes for the synthesis of intermediates, such as Methyl 2-methoxy-5-aminosulfonyl benzoate, demonstrates the importance of these compounds in the pharmaceutical industry. Xu et al. (2018) optimized the yield of related compounds, which could be essential for the efficient production of drugs and other chemicals, indicating the relevance of process optimization in the context of compounds like Methyl 4-{[(2-thienylsulfonyl)acetyl]amino}benzoate (Xu et al., 2018).

Novel Antagonists and Enzyme Inhibitors

The discovery and development of novel enzyme inhibitors and receptor antagonists, as shown in the study by Naganawa et al. (2006), which discusses the synthesis of 4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid as a functional PGE2 antagonist, highlight the potential medical applications of sulfonamide derivatives (Naganawa et al., 2006). These efforts mirror the potential of Methyl 4-{[(2-thienylsulfonyl)acetyl]amino}benzoate in contributing to the development of new therapeutics.

Environmental and Agricultural Applications

Interestingly, compounds like bensulfuron methyl, a herbicide, demonstrate the versatility of sulfonamide derivatives in non-medical fields. Watanabe et al. (1988) discussed the selection of carrot cells tolerant to bensulfuron methyl and their acetolactate synthase response, which is relevant for understanding resistance mechanisms and improving agricultural practices (Watanabe et al., 1988).

Safety and Hazards

“Methyl 4-{[(2-thienylsulfonyl)acetyl]amino}benzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray . It should be stored in a well-ventilated place and kept tightly closed .

Mechanism of Action

properties

IUPAC Name

methyl 4-[(2-thiophen-2-ylsulfonylacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5S2/c1-20-14(17)10-4-6-11(7-5-10)15-12(16)9-22(18,19)13-3-2-8-21-13/h2-8H,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITSIJHXDDCGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[(2-thienylsulfonyl)acetyl]amino}benzoate

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